molecular formula C8H5FO4 B072099 5-Fluoroisophthalic acid CAS No. 1583-66-0

5-Fluoroisophthalic acid

Cat. No.: B072099
CAS No.: 1583-66-0
M. Wt: 184.12 g/mol
InChI Key: AUIOTTUHAZONIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroisophthalic acid is an aromatic compound with the molecular formula C8H5FO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

5-Fluoroisophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Safety and Hazards

The safety information for 5-Fluoroisophthalic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 5-Fluoroisophthalic acid are not mentioned in the search results, it is noted that programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoroisophthalic acid can be synthesized through the oxidation of 5-fluoro-m-xylene using potassium permanganate (KMnO4) as an oxidizing agent. The reaction is typically carried out in an aqueous medium under reflux conditions for several hours. The reaction mixture is then filtered to remove any solid impurities, and the filtrate is acidified to precipitate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisophthalic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

    Isophthalic acid: The parent compound without the fluorine substitution.

    Terephthalic acid: A similar aromatic dicarboxylic acid with different substitution patterns.

    Phthalic acid: Another aromatic dicarboxylic acid with a different structure.

Uniqueness: 5-Fluoroisophthalic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIOTTUHAZONIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316338
Record name 5-FLUOROISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-66-0
Record name 1583-66-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-FLUOROISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroisophthalic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoroisophthalic acid
Reactant of Route 3
5-Fluoroisophthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Fluoroisophthalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Fluoroisophthalic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoroisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.